1-(3-Ethyl-4-mercaptophenyl)propan-2-one
Description
1-(3-Ethyl-4-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with a 3-ethyl group and a 4-mercapto (-SH) substituent. The propan-2-one (acetone) backbone is conjugated to the aromatic system, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-7-9(6-8(2)12)4-5-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
FEFGRODVMQNDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-ethyl-4-mercaptophenyl derivatives with appropriate ketones under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes . The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The mercapto group (-SH) in the target compound acts as a strong electron donor, contrasting with electron-withdrawing halogens (Cl, I) in or electron-donating methoxy (-OCH₃) groups in . This impacts reactivity in electrophilic substitutions or coordination chemistry .
- Solubility : Thiol-containing compounds like the target are typically less water-soluble than hydroxyl or methoxy analogs but exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Electronic and Physicochemical Properties
- Hardness/Softness : The mercapto group confers "soft" Lewis base character, enhancing affinity for soft Lewis acids (e.g., Hg²⁺, Cu⁺) compared to "hard" oxygenated analogs .
- Thermal Stability : Ethyl and mercapto substituents may lower melting points relative to halogenated derivatives due to reduced molecular symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
